5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including a pyrazole ring, a pyrrole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.
Formation of the oxadiazole ring: This can be synthesized by the cyclization of amidoximes with carboxylic acids or their derivatives.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and oxadiazole intermediates through appropriate linkers and under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: It can be used in the design of new materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyrrole, and oxadiazole rings, such as:
- 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H16BrN5O |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16BrN5O/c1-12-17(19)13(2)24(21-12)11-16-20-18(22-25-16)14-5-7-15(8-6-14)23-9-3-4-10-23/h3-10H,11H2,1-2H3 |
InChI Key |
UJPCMEZNWAKJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)C)Br |
Origin of Product |
United States |
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